molecular formula C12H12BrFO3 B1449319 Ethyl 4-(3-bromo-4-fluorophenyl)-3-oxobutanoate CAS No. 1449301-74-9

Ethyl 4-(3-bromo-4-fluorophenyl)-3-oxobutanoate

Cat. No. B1449319
CAS RN: 1449301-74-9
M. Wt: 303.12 g/mol
InChI Key: JANQWRYYBAKSNH-UHFFFAOYSA-N
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Description

The compound is a derivative of benzamide, which is an organic compound consisting of a carboxamide group attached to a phenyl group . Its structure suggests that it might have interesting chemical properties and potential uses in various fields.


Molecular Structure Analysis

The molecular structure of similar compounds suggests the presence of a benzene ring substituted with bromo and fluoro groups . The exact structure would depend on the positions of these substituents on the benzene ring.


Chemical Reactions Analysis

The bromo and fluoro substituents on the benzene ring can potentially undergo various chemical reactions. For instance, the bromine atom can be replaced by other groups in a nucleophilic aromatic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For instance, similar compounds have been reported to have a certain boiling point and density .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For instance, if it’s a drug, it might interact with certain biological targets to exert its effects .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For instance, similar compounds have been reported to cause skin irritation and serious eye irritation .

Future Directions

The future directions for a compound depend on its potential applications. For instance, if it’s a drug, future research might focus on improving its efficacy and safety profile .

properties

IUPAC Name

ethyl 4-(3-bromo-4-fluorophenyl)-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrFO3/c1-2-17-12(16)7-9(15)5-8-3-4-11(14)10(13)6-8/h3-4,6H,2,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JANQWRYYBAKSNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CC1=CC(=C(C=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Magnesium chloride (3.7 g) was added to a suspension of 3-ethoxy-3-oxopropanoic acid potassium salt (5.5 g) in THF (100 ml), and the mixture was stirred at room temperature for 2.5 hours (Reaction Solution 1). In another vessel, carbonyldiimidazole (4.2 g) was added in small portions to a solution of 2-(3-bromo-4-fluorophenyl)acetic acid (5 g) in THF (50 ml) at room temperature, and the mixture was stirred for 30 minutes (Reaction Solution 2). Reaction Solution 2 was added to Reaction Solution 1 at room temperature, and the mixture was stirred at 60° C. for three hours. Hydrochloric acid (1 N aqueous solution, 200 ml) was added, followed by extraction with ethyl acetate. The resulting organic layer was sequentially washed with water, a saturated aqueous sodium bicarbonate solution and brine, and then dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure to give 7 g of the title compound as an oily substance.
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
Solution 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.2 g
Type
reactant
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
[Compound]
Name
Solution 2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
Solution 2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
Solution 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
200 mL
Type
reactant
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-(3-bromo-4-fluorophenyl)-3-oxobutanoate
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Ethyl 4-(3-bromo-4-fluorophenyl)-3-oxobutanoate

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